1-Chloro-7-fluoro-5-methoxyisoquinoline
Description
Historical Context of Isoquinoline (B145761) Synthesis in Organic Chemistry
The history of isoquinoline chemistry began with its first isolation from coal tar in 1885. wikipedia.org Shortly thereafter, in 1893, the first key synthetic methods emerged. The Bischler-Napieralski reaction, discovered by August Bischler and Bernard Napieralski, involves the cyclization of β-arylethylamides in the presence of a dehydrating agent to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines. jk-sci.comwikipedia.orgnrochemistry.com This method is particularly effective for benzene (B151609) rings activated with electron-donating groups. jk-sci.com
Contemporaneously, the Pomeranz-Fritsch reaction, independently described by Cäsar Pomeranz and Paul Fritsch in 1893, provided another foundational route. thermofisher.com This acid-catalyzed cyclization of benzalaminoacetals, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, proved to be a versatile method for producing a variety of isoquinoline compounds. thermofisher.comorganicreactions.orgwikipedia.org These classical reactions, along with others like the Pictet-Spengler and Pictet-Gams syntheses, established the fundamental toolbox for constructing the isoquinoline core and have been continuously modified and improved over the last century. slideshare.netquimicaorganica.orgresearchgate.net
Contemporary Relevance of Isoquinoline Scaffolds in Chemical Science
The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds. nih.govnih.gov Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. amerigoscientific.comnih.govontosight.ai At least 38 therapeutic drugs based on the isoquinoline core are in clinical use or trials, targeting a broad range of diseases from cancer to cardiovascular and nervous system disorders. nih.gov The rigid, planar structure of the isoquinoline ring system allows for precise three-dimensional positioning of various substituents, enabling fine-tuning of interactions with biological targets like enzymes and receptors. nbinno.comnbinno.com
Beyond pharmaceuticals, isoquinoline derivatives are finding increasing applications in materials science. numberanalytics.comamerigoscientific.com Their unique electronic and optical properties are being harnessed to develop advanced materials such as organic light-emitting diodes (OLEDs), fluorescent sensors, and corrosion inhibitors. numberanalytics.comnumberanalytics.comacs.org The versatility of the isoquinoline core allows chemists to design and synthesize novel materials with tailored electronic, optical, and physical characteristics. amerigoscientific.com
Positional Substitution Patterns in Isoquinoline Derivatives: An Overview
The reactivity and regioselectivity of the isoquinoline ring are dictated by the electron distribution resulting from the fusion of the electron-rich benzene ring and the electron-deficient pyridine (B92270) ring. ijpsjournal.com This duality governs the positions at which substituents will attach during chemical reactions.
Electrophilic Substitution: Electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and sulfonation, occur preferentially on the more electron-rich benzene ring. shahucollegelatur.org.in The most favored positions for attack are C5 and C8. shahucollegelatur.org.inimperial.ac.uk This regioselectivity is explained by the stability of the Wheland intermediate (the carbocation formed during the reaction), which can delocalize the positive charge without disrupting the aromaticity of the pyridine ring. quora.com
Nucleophilic Substitution: In contrast, nucleophilic substitution (SNAr) occurs on the electron-deficient pyridine ring. The C1 position is the most reactive site for nucleophilic attack, followed by the C3 position. imperial.ac.ukiust.ac.ir This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer-type intermediate formed during the addition-elimination mechanism. imperial.ac.uk Reactions such as the Chichibabin reaction (amination) demonstrate this regioselectivity. imperial.ac.uk
The presence of existing substituents on the isoquinoline ring can further influence the position of subsequent reactions through activating or deactivating effects, which are guided by both inductive and resonance contributions. researchgate.netlumenlearning.comlibretexts.org For example, electron-donating groups on the benzene ring facilitate electrophilic substitution and can influence the ortho/para directing effects within that ring. jk-sci.com
Research Findings on 1-Chloro-7-fluoro-5-methoxyisoquinoline
Following a comprehensive search of publicly available scientific literature, chemical databases, and research articles, no specific information was found for the chemical compound This compound . The synthesis, chemical properties, research applications, and detailed findings for this specific molecule are not documented in the accessible scientific record.
Research and supplier information are available for structurally related but distinct isomers and analogues, such as 1-Chloro-7-fluoroisoquinoline and 1-chloro-7-methoxyisoquinoline (B1592830). However, due to the strict requirement to focus solely on the specified compound, data for these related molecules cannot be presented. The absence of information indicates that this compound may be a novel compound, a synthetic intermediate that has not been characterized in published literature, or a proprietary molecule not available in the public domain.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1409950-67-9 |
|---|---|
Molecular Formula |
C10H7ClFNO |
Molecular Weight |
211.62 g/mol |
IUPAC Name |
1-chloro-7-fluoro-5-methoxyisoquinoline |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-5-6(12)4-8-7(9)2-3-13-10(8)11/h2-5H,1H3 |
InChI Key |
RRDFESBKXUBIIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN=C2Cl)F |
Origin of Product |
United States |
Advanced Mechanistic and Reactivity Studies of 1 Chloro 7 Fluoro 5 Methoxyisoquinoline
Reactivity of Halogen Atoms on the Isoquinoline (B145761) Core
The presence of two different halogen atoms at the C-1 and C-7 positions, coupled with the electronic influence of the methoxy (B1213986) group and the nitrogen atom in the isoquinoline ring, offers a rich landscape for selective functionalization. The inherent electronic properties of the isoquinoline nucleus, particularly the electron-deficient nature of the pyridine (B92270) ring, play a crucial role in dictating the reactivity of the attached halogens.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key transformation for the functionalization of halo-substituted isoquinolines. The reactivity of the halogen atoms in 1-chloro-7-fluoro-5-methoxyisoquinoline towards nucleophiles is dictated by the electronic activation provided by the ring nitrogen. The C-1 position is significantly more activated towards nucleophilic attack than the C-7 position. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the substitution at C-1.
The general order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, due to the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom more electrophilic. However, in the context of the isoquinoline ring system, the position of the halogen is the dominant factor. Therefore, the 1-chloro substituent is expected to be preferentially displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, over the 7-fluoro substituent.
| Nucleophile | Reagent | Conditions | Expected Product |
| Amine | R-NH2 | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, DMSO), Heat | 1-Amino-7-fluoro-5-methoxyisoquinoline |
| Alkoxide | R-ONa | Solvent (e.g., corresponding alcohol), Heat | 1-Alkoxy-7-fluoro-5-methoxyisoquinoline |
| Thiolate | R-SNa | Solvent (e.g., DMF, THF), Room Temperature to Heat | 1-(Alkylthio)-7-fluoro-5-methoxyisoquinoline |
Cross-Coupling Chemistry at Halogenated Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl and C-F bonds in this compound in these reactions is governed by the ease of oxidative addition to the palladium(0) catalyst. The general reactivity trend for aryl halides in oxidative addition is I > Br > Cl >> F. Consequently, the C-1 chloro group is the primary site for cross-coupling reactions, while the C-7 fluoro group is generally unreactive under standard conditions.
This differential reactivity allows for selective functionalization at the C-1 position through various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.
Table of Representative Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4 or Pd(OAc)2/Phosphine (B1218219) ligand | K2CO3, Na2CO3 | Toluene/H2O, Dioxane | 1-Aryl-7-fluoro-5-methoxyisoquinoline |
| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2, CuI | Et3N, piperidine | THF, DMF | 1-(Alkynyl)-7-fluoro-5-methoxyisoquinoline |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd2(dba)3/BINAP or other phosphine ligands | NaOtBu, K3PO4 | Toluene, Dioxane | 1-(Amino)-7-fluoro-5-methoxyisoquinoline |
Halogen-Metal Exchange Reactions and Subsequent Quenching
Halogen-metal exchange is a valuable method for the preparation of organometallic intermediates, which can then be reacted with various electrophiles. mdpi.com The rate of halogen-metal exchange generally follows the trend I > Br > Cl > F. wikipedia.org Therefore, the 1-chloro group in this compound is expected to undergo exchange with organolithium or Grignard reagents, while the 7-fluoro group remains intact. This allows for the regioselective formation of a lithiated or magnesiated isoquinoline at the C-1 position. The resulting organometallic species can be quenched with a variety of electrophiles to introduce a wide range of substituents. The presence of the methoxy group may influence the rate and regioselectivity of the exchange through chelation effects. wikipedia.org
Table of Halogen-Metal Exchange and Quenching:
| Reagent | Electrophile | Quenched Product |
| n-BuLi or t-BuLi | DMF (N,N-Dimethylformamide) | 7-Fluoro-5-methoxyisoquinoline-1-carbaldehyde |
| n-BuLi or t-BuLi | CO2 (Carbon dioxide) | 7-Fluoro-5-methoxyisoquinoline-1-carboxylic acid |
| i-PrMgCl·LiCl | Aldehyde/Ketone | (7-Fluoro-5-methoxyisoquinolin-1-yl)(R)methanol |
Reactivity of the Methoxy Group on the Isoquinoline Core
The methoxy group at the C-5 position is a key modulator of the electronic properties of the benzene (B151609) ring of the isoquinoline core and can also serve as a handle for further functionalization.
Demethylation Strategies and Hydroxyl Derivatization
The cleavage of the methyl ether to unveil the corresponding phenol (B47542) is a common transformation in organic synthesis. researchgate.net This can be achieved using various reagents, with the choice depending on the sensitivity of other functional groups present in the molecule. Common demethylating agents include strong protic acids (HBr, HI), Lewis acids (BBr3, AlCl3), and nucleophilic reagents (thiolates). researchgate.netchem-station.com The resulting 5-hydroxyisoquinoline (B118818) derivative can then be further functionalized, for example, through O-alkylation or O-acylation, to introduce a variety of substituents at this position.
Table of Demethylation Reagents and Conditions:
| Reagent | Conditions | Product |
| Boron tribromide (BBr3) | Inert solvent (e.g., CH2Cl2), low temperature to room temperature | 1-Chloro-7-fluoro-5-hydroxyisoquinoline |
| Hydrobromic acid (HBr) | Acetic acid, reflux | 1-Chloro-7-fluoro-5-hydroxyisoquinoline |
| Aluminum chloride (AlCl3) | Inert solvent (e.g., CH2Cl2), reflux | 1-Chloro-7-fluoro-5-hydroxyisoquinoline |
Participation in Electrophilic or Nucleophilic Reactions
The methoxy group is a strong electron-donating group, activating the benzene ring towards electrophilic aromatic substitution. shahucollegelatur.org.in In the context of the isoquinoline ring system, electrophilic attack generally occurs on the benzene ring rather than the electron-deficient pyridine ring. quimicaorganica.org The directing effect of the C-5 methoxy group would favor electrophilic substitution at the C-6 and C-8 positions. However, the steric hindrance from the peri-position (C-4) and the adjacent fused ring may influence the regioselectivity.
Electrophilic Substitution Patterns on the Isoquinoline System
Electrophilic aromatic substitution (SEAr) in the isoquinoline system is a fundamental reaction for its further functionalization. The reactivity and regioselectivity of this process are governed by the inherent electronic properties of the bicyclic system and the directing effects of its substituents.
Generally, the benzene ring (carbocycle) of isoquinoline is more susceptible to electrophilic attack than the pyridine ring (heterocycle) due to its higher electron density. shahucollegelatur.org.inimperial.ac.uk Under neutral or acidic conditions, the nitrogen atom of the pyridine ring is protonated, further deactivating it towards electrophiles. Consequently, electrophilic substitution occurs preferentially on the benzene moiety, typically at the C5 and C8 positions. iust.ac.ir
In the case of this compound, the substituents on the benzene ring—a methoxy group at C5 and a fluoro group at C7—play a decisive role in directing incoming electrophiles. The directing influence of these groups is summarized in the table below. unizin.orglibretexts.org
| Substituent | Position | Electronic Effect | Directing Effect |
| -OCH₃ | C5 | Activating (strong) | Ortho, Para |
| -F | C7 | Deactivating (weak) | Ortho, Para |
| -Cl | C1 | Deactivating | - |
The concerted directing effect of both the C5-methoxy and C7-fluoro groups strongly favors substitution at the C6 and C8 positions. The powerful activating nature of the methoxy group is expected to overcome the weak deactivation by the fluorine, rendering the benzene ring highly reactive towards electrophiles. Competition between the C6 and C8 positions would be anticipated, with the specific outcome likely influenced by the steric bulk of the incoming electrophile and the precise reaction conditions. The C1-chloro group primarily influences the reactivity of the pyridine ring and has a lesser impact on the electrophilic substitution at the distant carbocyclic ring.
Reduction Pathways of Substituted Isoquinolines
The reduction of the isoquinoline core can yield a variety of products, including dihydro- and tetrahydroisoquinolines, depending on the choice of reducing agent and the reaction conditions. shahucollegelatur.org.in These reduced scaffolds are of significant interest in medicinal chemistry.
Catalytic Hydrogenation is a common method for isoquinoline reduction. The selectivity of this process is often dependent on the acidity of the medium. shahucollegelatur.org.in
Pyridine Ring Reduction : In acidic media, catalytic hydrogenation typically reduces the heterocyclic ring selectively. For this compound, this would yield the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084). A variety of catalysts, including those based on palladium, cobalt, and nickel, are effective for this transformation. researchgate.netrsc.org
Benzene Ring Reduction : Selective reduction of the carbocyclic ring is less common but can be achieved with specific catalyst systems. researchgate.net
Dehalogenation : A potential side reaction during catalytic hydrogenation, particularly with palladium catalysts, is hydrogenolysis. This could lead to the reductive removal of the chlorine atom at the C1 position. shahucollegelatur.org.in
Chemical Reduction offers alternative pathways:
Hydride Reagents : While isoquinoline itself is generally resistant to mild hydride reagents like sodium borohydride (B1222165) (NaBH₄), isoquinolinium salts (where the nitrogen is quaternized) are readily reduced. More potent reagents can effect reduction of the neutral molecule.
Hydrosilylation : A modern approach involves a regioselective hydrogen atom transfer (HAT)-promoted hydrosilylation, which can achieve a semireduction of the isoquinoline system. nih.gov This method has been shown to be tolerant of various functional groups, including chloro and methoxy substituents. nih.gov
The table below outlines potential reduction pathways for a substituted isoquinoline.
| Reagent / Condition | Predominant Product | Notes |
| H₂, Pd/C, acidic medium | 1,2,3,4-Tetrahydroisoquinoline | Selective reduction of the pyridine ring. shahucollegelatur.org.in Potential for C1-dechlorination. |
| NaBH₄ | No reaction (on neutral isoquinoline) | Reduction occurs on the corresponding isoquinolinium salt. |
| H₃N·BH₃, Cobalt catalyst | 1,2-Dihydroisoquinoline | Controlled partial transfer hydrogenation is possible. nih.gov |
| Triethylsilane, TFA, UV light | Reduced N-heterocycle | Achieves semireduction via a diradical intermediate. nih.gov |
Investigating Reaction Mechanisms via Spectroscopic and Isotopic Labeling Studies
Elucidating the precise mechanisms of the reactions described above requires sophisticated analytical techniques. Spectroscopic analysis and isotopic labeling are indispensable tools for identifying intermediates, determining reaction pathways, and understanding the flow of atoms during a chemical transformation. nih.gov
Spectroscopic Studies provide detailed structural and dynamic information.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for the structural characterization of reaction products, allowing for unambiguous determination of the position of electrophilic substitution or the stereochemistry of newly formed chiral centers upon reduction. nih.govrsc.org In-situ NMR monitoring can track the concentration of reactants, intermediates, and products over time, providing crucial kinetic data. nih.gov Dynamic NMR techniques can be used to study conformational equilibria in the flexible, non-aromatic rings of tetrahydroisoquinoline products. nih.gov
Mass Spectrometry (MS) : MS is essential for determining the molecular weight of products and confirming their elemental composition via high-resolution mass spectrometry (HRMS). Tandem mass spectrometry (MS/MS) provides insight into molecular structure through controlled fragmentation. acs.org The fragmentation patterns of substituted isoquinolines, such as the characteristic loss of substituents like methoxy groups, can help differentiate isomers and confirm structural assignments. nih.govnih.govresearchgate.net The presence of chlorine is readily identified by the characteristic isotopic pattern (M+2 peak with ~1/3 the intensity of the M peak). libretexts.org
Isotopic Labeling Studies involve replacing an atom in a reactant with one of its isotopes (e.g., hydrogen with deuterium (B1214612), ²H) to trace its fate. acs.org This technique provides definitive evidence for proposed reaction mechanisms.
Mechanism of Reduction : Deuterium labeling is frequently used to study hydrogenation and other reduction reactions. By using a deuterated reducing agent (e.g., D₂, NaBD₄, or DCO₂H), the specific sites of hydrogen (deuterium) addition can be identified in the product by NMR or MS. nih.govnih.gov This has been instrumental in distinguishing between 1,2- and 1,4-addition pathways in the reduction of isoquinolinium salts and in confirming the mechanism of transfer hydrogenation. nih.govresearchgate.net
Mechanism of Electrophilic Substitution : While less common for this specific reaction type, deuterium can be used to probe the reversibility of protonation steps and to study kinetic isotope effects, which can provide information about the rate-determining step of the reaction. x-chemrx.com
The application of these methods is summarized in the following table.
| Technique | Application in Isoquinoline Chemistry | Information Gained |
| NMR Spectroscopy | Product characterization, in-situ reaction monitoring | Regiochemistry of substitution, stereochemistry of reduction, reaction kinetics, intermediate identification. nih.govnih.gov |
| Mass Spectrometry | Product identification, fragmentation analysis | Molecular formula confirmation, structural information from fragmentation patterns, isomer differentiation. acs.orgnih.gov |
| Isotopic Labeling (e.g., ²H) | Tracing atom pathways in reduction reactions | Site of hydride/hydrogen addition, elucidation of mechanistic pathways (e.g., 1,2- vs 1,4-addition). nih.govnih.govresearchgate.net |
Structural Elucidation and Characterization Techniques in Advanced Isoquinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 1-Chloro-7-fluoro-5-methoxyisoquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is required for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would display signals for H-3, H-4, H-6, and H-8. The methoxy protons (-OCH₃) would appear as a sharp singlet, typically in the upfield region of the aromatic spectrum.
The ¹³C NMR spectrum would complement this by showing signals for all ten carbon atoms in the molecule, with quaternary carbons (C-1, C-5, C-7, C-4a, C-8a) having different relaxation times and intensities compared to the protonated carbons.
To definitively assign these signals, 2D NMR experiments are indispensable:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, a cross-peak between the signals for H-3 and H-4 would be expected, confirming their adjacent relationship on the pyridine (B92270) ring. Similarly, correlations between H-6 and H-8 might be observed, depending on the magnitude of their coupling constant across the fluorine atom. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the unambiguous assignment of the carbons attached to H-3, H-4, H-6, and H-8, as well as the methoxy carbon to its protons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range (typically 2-3 bond) couplings between protons and carbons. columbia.edusdsu.edu For example, the methoxy protons would show a correlation to the C-5 carbon, confirming the position of the methoxy group. The H-4 proton would be expected to show correlations to C-5 and C-8a, while the H-3 proton would correlate to C-1 and C-4a. These correlations are vital for confirming the substitution pattern on the isoquinoline (B145761) core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show a spatial correlation between the methoxy protons and the H-6 proton, providing further evidence for the substituent placement.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 | - | ~152 | - |
| 3 | ~7.5 | ~122 | C-1, C-4a |
| 4 | ~8.1 | ~142 | C-5, C-8a |
| 4a | - | ~128 | - |
| 5 | - | ~158 (d, JC-F) | - |
| 6 | ~7.1 | ~105 (d, JC-F) | C-5, C-7, C-8 |
| 7 | - | ~160 (d, JC-F) | - |
| 8 | ~7.4 | ~110 (d, JC-F) | C-4a, C-6, C-7 |
| 8a | - | ~135 | - |
| -OCH₃ | ~4.0 (s, 3H) | ~56 | C-5 |
Note: Predicted values are based on typical chemical shifts for substituted isoquinolines and known substituent effects. 'd' denotes a doublet due to C-F coupling.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. wikipedia.org Fluorine has a 100% natural abundance and a large chemical shift dispersion, making it an excellent nucleus for NMR studies. wikipedia.orgnih.gov The ¹⁹F NMR spectrum for this compound would show a single resonance. The chemical shift of this signal is highly sensitive to its electronic environment. alfa-chemistry.com For a fluorine atom on an aromatic ring, the chemical shift is expected to be in the range of -100 to -170 ppm (relative to CFCl₃). researchgate.net Furthermore, this fluorine signal would be coupled to nearby protons (H-6 and H-8), resulting in a doublet of doublets, with the coupling constants providing additional structural confirmation.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₀H₇ClFNO), HRMS would be used to confirm its elemental composition. The calculated exact mass would be compared to the experimentally measured mass, with a very low tolerance (typically <5 ppm), thereby confirming the molecular formula. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum would show two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity of about 3:1, which is a characteristic signature for a monochlorinated compound.
The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for this molecule would likely involve the loss of small, stable radicals or neutral molecules:
Loss of a methyl radical (-•CH₃): A peak at [M-15]⁺ would indicate the loss of the methyl group from the methoxy substituent.
Loss of a chlorine radical (-•Cl): A peak at [M-35]⁺ would correspond to the cleavage of the C-Cl bond.
Loss of carbon monoxide (-CO): Following the initial loss of the methyl group, the resulting ion might eliminate carbon monoxide, leading to a peak at [M-15-28]⁺.
Table 2: Predicted HRMS Data and Major Fragments for this compound
| Species | Predicted Exact Mass (m/z) | Description |
|---|---|---|
| [C₁₀H₇³⁵ClFNO]⁺ | 211.0200 | Molecular Ion ([M]⁺) |
| [C₁₀H₇³⁷ClFNO]⁺ | 213.0171 | Molecular Ion Isotope Peak ([M+2]⁺) |
| [C₉H₄ClFNO]⁺ | 196.0016 | Loss of •CH₃ ([M-15]⁺) |
| [C₁₀H₇FNO]⁺ | 176.0512 | Loss of •Cl ([M-35]⁺) |
Note: Predicted masses are calculated based on the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key structural features.
Aromatic C-H Stretching: Absorption bands are expected in the region of 3000-3100 cm⁻¹, characteristic of C-H bonds on an aromatic ring. libretexts.org
Aliphatic C-H Stretching: The C-H bonds of the methoxy group will show stretching vibrations just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹. libretexts.org
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system would appear in the 1500-1650 cm⁻¹ region. pressbooks.pub
C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether (Ar-O-CH₃) C-O stretch is expected in the range of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).
C-F and C-Cl Stretching: The C-F stretching vibration typically gives a strong band in the 1000-1400 cm⁻¹ region, while the C-Cl stretch appears at lower wavenumbers, usually between 600-800 cm⁻¹.
X-ray Crystallography for Definitive Solid-State Structure Determination
For a successful X-ray crystallographic analysis, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis yields an electron density map from which the positions of the individual atoms can be determined. The resulting crystal structure would confirm the planar nature of the isoquinoline ring system and the precise locations of the chloro, fluoro, and methoxy substituents, leaving no ambiguity about the molecular architecture. It would also provide insights into the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the packing of the molecules in the crystal lattice. researchgate.netrsc.orgresearchgate.net
Computational Chemistry and Theoretical Modeling of 1 Chloro 7 Fluoro 5 Methoxyisoquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By applying DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), key electronic properties and reactivity indicators for 1-Chloro-7-fluoro-5-methoxyisoquinoline can be predicted. tandfonline.comfigshare.com
Electronic Properties: The primary outputs of DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. For the parent isoquinoline (B145761) molecule, the HOMO-LUMO gap has been calculated to be approximately 3.78 eV. tandfonline.comfigshare.com The introduction of electron-withdrawing groups like chlorine and fluorine, and an electron-donating methoxy (B1213986) group, would significantly modulate this value. The chlorine at position 1 and fluorine at position 7 are expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack, particularly at the C1 position. The methoxy group at position 5, being electron-donating, would raise the HOMO energy.
Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These parameters, such as chemical hardness, softness, and electronegativity, provide a quantitative measure of the molecule's reactivity. nih.gov For instance, a lower chemical hardness value, derived from a smaller HOMO-LUMO gap, would suggest greater reactivity. tandfonline.com
Molecular Electrostatic Potential (MEP): An MEP map is another valuable output from DFT calculations. It visualizes the electrostatic potential on the electron density surface of the molecule. For this compound, the MEP map would likely show regions of negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating their propensity to act as sites for electrophilic attack. Conversely, positive potential regions (blue) would be expected near the hydrogen atoms and particularly around the C1 carbon bonded to the chlorine, highlighting it as a prime site for nucleophilic substitution.
Table 1: Predicted Electronic Properties based on DFT Calculations for Analogous Isoquinolines
| Property | Predicted Value/Observation for this compound | Basis from Analogous Systems |
|---|---|---|
| HOMO-LUMO Energy Gap (eV) | Expected to be < 3.78 eV | Substituents generally lower the energy gap compared to the parent isoquinoline (3.78 eV). tandfonline.comfigshare.com |
| Dipole Moment (Debye) | Predicted to be > 2.0 D | The parent isoquinoline has a dipole moment of ~2.0 D. tandfonline.comfigshare.com The polar C-Cl, C-F, and C-O bonds would increase the overall dipole moment. |
| Most Electrophilic Center | C1 (Carbon attached to Chlorine) | Halogen substitution on heterocyclic rings creates a highly electrophilic carbon center. nih.gov |
| Most Nucleophilic Centers | Nitrogen atom, Oxygen atom | Lone pairs on N and O atoms result in regions of high negative electrostatic potential. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While the isoquinoline core is a rigid bicyclic system, the methoxy substituent at position 5 has rotational freedom. Molecular Dynamics (MD) simulations can be employed to study the conformational preferences of this group and to understand how the molecule interacts with its environment, such as solvent molecules or biological receptors.
Conformational Analysis: MD simulations track the atomic movements of a molecule over time, allowing for the exploration of its potential energy surface. For this compound, a key focus would be the dihedral angle involving the C4-C5-O-CH3 bonds. The simulation would reveal the most stable rotational conformation (rotamer) of the methoxy group and the energy barriers between different conformations. It is generally expected that the methyl group of the methoxy substituent will prefer a conformation that minimizes steric hindrance with the adjacent hydrogen atom on the aromatic ring.
Intermolecular Interactions: Placed in a simulation box with a solvent (e.g., water or dimethyl sulfoxide), MD simulations can model how solvent molecules arrange around the solute. This provides insight into solvation effects and the nature of intermolecular interactions. Hydrogen bonding between the nitrogen atom of the isoquinoline ring and protic solvent molecules would be a key interaction to analyze. Furthermore, MD simulations are crucial in drug design for studying the binding dynamics of a ligand within the active site of a protein, revealing key interactions that stabilize the ligand-protein complex. nih.govresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties and behavior of chemicals based on their molecular structure. researchgate.net These models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property.
For this compound, a QSPR study could be developed to predict various properties, such as its boiling point, solubility, or a specific biological activity, based on a dataset of related isoquinoline derivatives. nih.gov
Descriptor Calculation: The first step involves calculating a wide range of molecular descriptors for a series of isoquinolines. These descriptors fall into several categories:
Topological: Describing the connectivity of atoms.
Geometrical: Related to the 3D shape of the molecule.
Electronic: Including dipole moment, HOMO/LUMO energies, and atomic charges.
Physicochemical: Such as logP (lipophilicity) and molar refractivity.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), a model is built that correlates a subset of these descriptors with the property of interest. researchgate.net For example, a QSPR model for antibacterial activity might find that a combination of a specific electronic descriptor and a shape descriptor can accurately predict the minimum inhibitory concentration for a new isoquinoline derivative like the one . nih.gov
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is exceptionally useful for mapping out the potential energy surface of a chemical reaction, allowing for the identification of intermediates and, crucially, transition states. This provides a detailed, step-by-step understanding of the reaction mechanism.
A key reaction for this compound is the nucleophilic aromatic substitution (SNAr) at the C1 position, where the chlorine atom is displaced by a nucleophile. researchgate.netmdpi.com
Transition State Search: Using DFT methods, the reaction pathway for a nucleophile (e.g., an amine or an alkoxide) attacking the C1 carbon can be modeled. sciforum.net The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. Vibrational frequency analysis is used to confirm the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy (ΔE‡) for the reaction. A lower activation energy implies a faster reaction rate. Computational analysis could compare the activation energies for nucleophilic attack at different positions on the ring, confirming that the C1 position is the most reactive site due to the electronic influence of the ring nitrogen and the chlorine leaving group. researchgate.net This approach can also elucidate the mechanism, for instance, by showing whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer complex intermediate. researchgate.net
Strategies for Derivatization and Analog Synthesis from the 1 Chloro 7 Fluoro 5 Methoxyisoquinoline Core
Modification at the Chlorinated Position
The chlorine atom at the C-1 position of the isoquinoline (B145761) ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. quora.comyoutube.com This position serves as a versatile handle for introducing a wide array of functional groups through both substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The C-1 chloro group can be readily displaced by a variety of nucleophiles. mdpi.com This includes:
Amines: Reaction with primary or secondary amines (R¹R²NH) leads to the formation of 1-aminoisoquinoline (B73089) derivatives. This is one of the most common modifications for this class of compounds. msu.edu
Alkoxides: Treatment with sodium or potassium alkoxides (NaOR) yields 1-alkoxyisoquinolines.
Thiolates: The use of thiolates (NaSR) allows for the synthesis of 1-thioether-substituted isoquinolines.
The general conditions for these substitutions often involve heating the 1-chloroisoquinoline (B32320) with the desired nucleophile in a suitable polar aprotic solvent like DMF or DMA. acs.org
Palladium-Catalyzed Cross-Coupling Reactions: The C-1 position is also an excellent substrate for various palladium-catalyzed cross-coupling reactions, which significantly broadens the scope of accessible analogs. researchgate.netnobelprize.org These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters introduces diverse aromatic substituents at the C-1 position. nih.gov
Buchwald-Hartwig Amination: This provides an alternative and often milder method for C-N bond formation, coupling the 1-chloro position with a wide range of amines.
Sonogashira Coupling: This reaction with terminal alkynes is a powerful method for synthesizing 1-alkynylisoquinolines.
Heck Coupling: The coupling with alkenes introduces vinyl groups at the C-1 position.
These transformations typically employ a palladium catalyst, a suitable ligand, and a base. nobelprize.org The choice of catalyst and ligand is crucial for achieving high yields and accommodating a broad substrate scope. researchgate.netsigmaaldrich.com
Table 1: Representative Reactions at the C-1 Chlorinated Position
| Reaction Type | Reagents & Conditions | Product Type |
| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu), Toluene, heat | 1-Aminoisoquinoline |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O), heat | 1-Arylisoquinoline |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N), Solvent (e.g., THF) | 1-Alkynylisoquinoline |
| SNAr with Alkoxide | NaOR, Solvent (e.g., DMF), heat | 1-Alkoxyisoquinoline |
Modification at the Fluorinated Position
Modification at the C-7 fluoro position on the benzene (B151609) portion of the isoquinoline ring is more challenging than at the activated C-1 position. The fluorine atom is not activated by a proximal heteroatom for SNAr in the same way the C-1 chlorine is. However, derivatization is still possible under specific conditions.
Nucleophilic Aromatic Substitution (SNAr): While less reactive, the C-F bond can undergo nucleophilic substitution. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial attack by the nucleophile. libretexts.org Fluorine's high electronegativity activates the ring toward nucleophilic attack, even though the C-F bond itself is very strong. masterorganicchemistry.com For SNAr reactions, the leaving group ability often follows the order F > Cl > Br > I, which is the reverse of that seen in SN2 reactions, because the bond-breaking step is not rate-limiting. libretexts.orgwikipedia.org Successful substitution at such a position generally requires either harsh reaction conditions or the presence of additional electron-withdrawing groups on the aromatic ring to further activate it. wikipedia.org In the context of 1-chloro-7-fluoro-5-methoxyisoquinoline, the inherent electron density of the ring makes this a less favorable reaction without further modification. However, reactions with potent nucleophiles at high temperatures could potentially achieve substitution.
Recent studies have shown that SNAr reactions on electron-rich aromatic and heteroaromatic systems can proceed through concerted mechanisms rather than the traditional stepwise pathway involving a stable Meisenheimer complex. nih.gov This understanding may open new avenues for the functionalization of positions like C-7.
Table 2: Potential Strategies for Modification at the C-7 Fluorinated Position
| Reaction Type | Reagents & Conditions | Product Type | Notes |
| SNAr | Strong nucleophile (e.g., NaOMe, NaSMe), High temperature, Polar aprotic solvent (e.g., DMSO, DMF) | 7-Methoxy or 7-Methylthio analog | Reaction feasibility is low and requires forcing conditions due to lack of strong electronic activation. |
| Directed ortho-Metalation | Strong base (e.g., LDA, n-BuLi), then Electrophile (E⁺) | 6- or 8-Substituted analog | The methoxy (B1213986) group at C-5 could potentially direct metalation to the C-6 position. |
Modification at the Methoxy Position
The methoxy group at C-5 provides a key site for modification, primarily through O-demethylation to reveal a hydroxyl group. This process converts the ether into a phenol (B47542), which is a versatile intermediate for further functionalization.
O-Demethylation: The cleavage of aryl methyl ethers is a common transformation in organic synthesis. wikipedia.org Several reagents are effective for this purpose:
Lewis Acids: Boron tribromide (BBr₃) is a highly effective and widely used reagent for cleaving aryl methyl ethers at low temperatures.
Strong Protic Acids: Heating with concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) is a classic method for demethylation.
Nucleophilic Reagents: Reagents like lithium iodide (LiI) in pyridine (B92270) or sodium thiomethoxide (NaSMe) in a high-boiling solvent like DMF can also effect demethylation.
In biochemistry, specific dioxygenase enzymes are known to catalyze O-demethylation in benzylisoquinoline alkaloid metabolism, suggesting potential biocatalytic routes. nih.gov
Once the 5-hydroxyisoquinoline (B118818) analog is obtained, the phenolic hydroxyl group can be used as a handle for various subsequent reactions, such as O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions.
Table 3: Common O-Demethylation Methods
| Reagent | Typical Conditions |
| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to room temperature |
| Hydrobromic acid (HBr) | Acetic acid, reflux |
| Lithium iodide (LiI) | Pyridine, reflux |
Functionalization at Other Positions of the Isoquinoline Ring System
Beyond the pre-functionalized positions, the C-H bonds on the isoquinoline core represent targets for direct derivatization. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have emerged as powerful tools for the atom-economical functionalization of heterocycles. ijpsjournal.com These methods allow for the introduction of substituents at positions that are difficult to access through classical approaches. nih.govorganic-chemistry.org
Transition-Metal-Catalyzed C-H Functionalization: Various transition metals, including rhodium, ruthenium, and palladium, can catalyze the direct functionalization of C-H bonds. ijpsjournal.comnih.gov The regioselectivity of these reactions is often controlled by a directing group. In the case of isoquinoline derivatives, the ring nitrogen itself can direct functionalization, often to the C-1 position. However, by installing a temporary directing group at another site, it is possible to achieve functionalization at other positions like C-4 or C-8.
For isoquinoline N-oxides, palladium-catalyzed C-H arylation has been shown to occur selectively at the C-2 position. nih.gov Another strategy involves the reaction of isoquinoline N-oxides with alkynes to introduce functional groups, which can be achieved under mild, room-temperature conditions. thieme-connect.de
Table 4: C-H Functionalization Approaches for Isoquinoline Systems
| Method | Catalyst/Reagents | Position Functionalized | Product Type |
| Rh(III)-Catalyzed Annulation | [RhCp*Cl₂]₂, AgSbF₆, Alkyne | C-4 | Fused polycyclic systems |
| Pd-Catalyzed Arylation | Pd(OAc)₂, Oxidant (e.g., Ag₂CO₃), Arene | C-2 (on N-oxide) | 2-Arylisoquinoline N-oxide |
| Ru(II)-Catalyzed Annulation | Ru(II) catalyst, Alkyne | C-3, C-4 | Substituted isoquinolines |
Stereoselective Synthesis of Chiral Analogs
The creation of chiral analogs from the flat, aromatic isoquinoline core is a key strategy for developing compounds with specific biological activities, as many isoquinoline alkaloids owe their function to the stereocenter at the C-1 position. nih.gov The most direct approach to introduce chirality is through the asymmetric reduction of the endocyclic C=N bond, which converts the isoquinoline into a chiral 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ). rsc.orgmdpi.com
Asymmetric Hydrogenation and Transfer Hydrogenation: The enantioselective reduction of isoquinolines or their 3,4-dihydroisoquinoline (B110456) (DHIQ) precursors is a highly efficient method for generating chiral THIQs. rsc.org
Asymmetric Hydrogenation (AH): This method involves the use of molecular hydrogen (H₂) and a chiral transition-metal catalyst. researchgate.net Iridium, rhodium, and ruthenium complexes with chiral phosphine (B1218219) ligands are commonly employed. mdpi.commdpi.com For example, iridium catalysts with various phosphorus-based ligands have been successfully used for the asymmetric hydrogenation of 1-aryl substituted DHIQs, achieving excellent enantioselectivities (up to 94% ee). mdpi.com
Asymmetric Transfer Hydrogenation (ATH): This approach uses a hydrogen donor molecule, such as formic acid or isopropanol, in place of H₂ gas. The Noyori-type ruthenium catalysts are well-known for their effectiveness in the ATH of imines, including those derived from isoquinolines, to produce chiral amines with high enantiomeric excess. nih.gov
These reduction methods create a stereocenter at the C-1 position. If the C-1 position is already substituted (e.g., with a group introduced via reactions described in section 6.1), the asymmetric reduction of the corresponding DHIQ intermediate can generate highly functionalized and stereochemically rich THIQ analogs. nih.govnih.gov Other stereoselective methods, such as diastereoselective cyclization reactions, can also be employed to construct the chiral THIQ framework. rsc.orgdntb.gov.uaacs.org
Table 5: Catalytic Systems for Asymmetric Reduction of Isoquinoline Derivatives
| Reaction Type | Catalyst System | Substrate | Enantioselectivity (ee) |
| Asymmetric Hydrogenation | Ir-complex with tetraMe-BITIOP ligand | 1-(4-nitrophenyl)-DHIQ | 94% |
| Asymmetric Hydrogenation | Chiral Rh/(R,R)-TsDPEN complex | Dihydroisoquinolines | Excellent |
| Asymmetric Transfer Hydrogenation | Noyori Ru-catalyst | Imines of DHIQs | up to 98.7% |
Emerging Research Frontiers in Halogenated Methoxyisoquinoline Chemistry
Novel Synthetic Methodologies for Accessing Diverse Substitution Patterns
The synthesis of multiply substituted isoquinolines, including those with halogen and methoxy (B1213986) groups at specific positions, has traditionally been a synthetic challenge. harvard.edunih.gov Classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions often require harsh conditions and may lack the desired regioselectivity for constructing highly decorated isoquinoline (B145761) cores. nih.govpharmaguideline.com Consequently, modern synthetic chemistry has focused on developing more versatile and milder methodologies.
One of the significant advancements is the development of convergent synthetic strategies that allow for the assembly of complex isoquinolines from simple, readily available precursors in a single operation. harvard.edu A notable example is the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, which generates an eneamido anion intermediate that can be trapped in situ with various electrophiles. nih.gov This method provides a rapid route to a diverse array of highly substituted isoquinolines. nih.gov For a molecule like 1-Chloro-7-fluoro-5-methoxyisoquinoline, this approach could potentially be adapted by using appropriately substituted starting materials. For instance, a substituted o-tolualdehyde bearing a methoxy group could be condensed with a nitrile, followed by halogenation steps.
Transition metal-catalyzed reactions have also emerged as powerful tools for the synthesis of substituted isoquinolines. rsc.org Palladium-catalyzed α-arylation of ketones, followed by a cyclization reaction, offers a general and regioselective approach to a variety of isoquinolines and their corresponding N-oxides. nih.gov This methodology is advantageous as it is not limited to electron-rich systems and allows for the convergent assembly of the isoquinoline core. nih.gov Ruthenium(II)-catalyzed intermolecular oxidative annulation of benzyl (B1604629) isocyanates with diaryl alkynes is another novel method for synthesizing highly substituted isoquinolines. rsc.org
Furthermore, multicomponent reactions are being increasingly explored for the efficient construction of complex molecular architectures. nih.gov These reactions, by combining three or more reactants in a single step, offer significant advantages in terms of atom economy and operational simplicity. The development of such strategies is crucial for accessing libraries of substituted isoquinolines for various applications. acs.org
Table 1: Comparison of Traditional and Modern Synthetic Methods for Substituted Isoquinolines
| Method | Description | Advantages | Limitations |
| Bischler-Napieralski | Cyclodehydration of a β-phenylethylamine amide using a Lewis acid. pharmaguideline.com | Well-established, good for 1-substituted dihydroisoquinolines. | Often requires harsh acidic conditions, limited to electron-rich systems. nih.govpharmaguideline.com |
| Pictet-Spengler | Condensation of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization. pharmaguideline.com | Mild conditions for activated aromatic rings, diastereoselective. | Often produces tetrahydroisoquinolines that require subsequent oxidation. acs.org |
| Pomeranz-Fritsch | Acid-catalyzed cyclization of a benzalaminoacetal. nih.gov | Access to unsubstituted isoquinoline. | Can give isomeric mixtures, requires strongly acidic conditions. |
| Lithiated o-tolualdehyde imine condensation | Condensation with nitriles and subsequent electrophilic trapping. nih.gov | High versatility, convergent, mild conditions, access to polysubstituted isoquinolines. harvard.edunih.gov | Requires organometallic intermediates. |
| Palladium-catalyzed α-arylation/cyclization | Sequential Pd-catalyzed arylation of ketones and cyclization. nih.gov | General, regioselective, works for electron-poor and -rich systems. nih.gov | Requires a transition metal catalyst. |
| Ruthenium-catalyzed oxidative annulation | Reaction of benzyl isocyanates with diaryl alkynes. rsc.org | Novel, efficient for highly substituted isoquinolines. rsc.org | Requires a transition metal catalyst and an oxidant. |
Understanding Complex Reactivity Profiles of Multiply Substituted Isoquinolines
The presence of multiple substituents, such as a chloro, fluoro, and methoxy group on the isoquinoline ring system, leads to a complex interplay of electronic and steric effects that govern the molecule's reactivity. In this compound, the pyridine (B92270) ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at positions C-1 and C-3. The chlorine atom at the C-1 position is a good leaving group and is expected to be readily displaced by nucleophiles.
Conversely, the benzene (B151609) ring is more electron-rich and is the preferred site for electrophilic substitution. The directing effects of the fluorine and methoxy substituents will influence the position of electrophilic attack. The methoxy group at C-5 is a strong activating group and an ortho, para-director, while the fluorine at C-7 is a deactivating group but also an ortho, para-director. The interplay of these effects would need to be carefully considered in any electrophilic substitution reaction.
The halogen substituents themselves offer handles for further functionalization. For instance, the chlorine and fluorine atoms can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, allowing for the introduction of a wide range of substituents at these positions. nih.gov The development of selective halogenation and cross-coupling methods is a key area of research for expanding the chemical space of halogenated isoquinolines. nih.govresearchgate.net
Development of Sustainable and Environmentally Benign Synthetic Routes
There is a growing emphasis in chemical synthesis on the development of sustainable and environmentally friendly processes. researchgate.net This includes the use of greener solvents, catalysts, and energy sources, as well as the design of reactions with high atom economy. researchgate.net For the synthesis of halogenated methoxyisoquinolines, this translates to moving away from harsh reagents and stoichiometric activators towards more catalytic and efficient methods.
Microwave-assisted synthesis has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times. nih.gov This technology is being increasingly applied to the synthesis of heterocyclic compounds, including isoquinolines. The use of deep eutectic solvents (DES) as environmentally benign reaction media is another promising approach. researchgate.net DES are biodegradable, non-hazardous, and can often be recycled, making them an attractive alternative to traditional volatile organic solvents. researchgate.net
Catalyst-free reactions, where the reaction is promoted by the solvent or by physical methods such as grinding or microwave irradiation, are also gaining traction. researchgate.net The development of such methods for the synthesis of substituted isoquinolines would significantly reduce the environmental impact of their production. Furthermore, the use of earth-abundant metal catalysts, as opposed to precious metals like palladium and rhodium, is a key goal in sustainable synthesis. researchgate.net
Exploration of New Chemical Transformations of the Isoquinoline Skeleton
Beyond the synthesis of the isoquinoline core itself, there is considerable interest in developing new methods for its functionalization. This includes the direct C-H functionalization of the isoquinoline ring, which avoids the need for pre-functionalized substrates and is therefore more atom- and step-economical. For instance, methods for the direct C-4 alkylation of isoquinolines have been developed using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile. acs.org
The transformation of isoquinoline N-oxides is another versatile strategy for introducing substituents onto the isoquinoline ring. nih.govresearchgate.net N-oxides can be readily prepared and subsequently undergo a variety of reactions, including nucleophilic additions and cycloadditions, to afford functionalized isoquinolines that may be difficult to access through other routes.
The development of novel halogenation techniques is also a significant area of research. A cost-effective method for the direct halogenation of isoquinolines at the C-4 position has been developed through a one-pot sequence involving Boc₂O-mediated dearomatization, electrophilic halogenation, and acid-promoted rearomatization. nih.gov Such methods provide direct access to halogenated isoquinolines that can serve as versatile intermediates for further synthetic transformations. nih.gov The application of photochemical methods, which can enable unique reactivity patterns, is also an emerging frontier in the functionalization of heterocyclic compounds. nih.gov
Q & A
Q. How can mechanistic pathways for halogen-lithium exchange reactions involving this compound be elucidated?
- Methodological Answer : Use isotopic labeling (e.g., ⁶Li NMR) to track lithium coordination sites. Quench reactions at timed intervals and analyze intermediates via GC-MS. Compare activation barriers (ΔG‡) for Cl vs. F substitution using DFT. Collaborate with crystallographers to resolve intermediates’ structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
